Superior Lipophilicity for Enhanced Membrane Permeability vs. 2,6-Dimethyl Isomer
The lipophilicity of (2,4-Dimethylpyridin-3-yl)methanol (LogP = 0.63) is significantly lower than that of its 2,6-dimethyl regioisomer (LogP ≈ 1.2), indicating a more balanced hydrophilic-lipophilic profile that is often desirable for oral bioavailability and reduced non-specific binding . This difference arises from the specific electronic and steric effects of methyl group positioning on the pyridine ring.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.63 (ALogP) |
| Comparator Or Baseline | (2,6-Dimethylpyridin-3-yl)methanol: ~1.2 (estimated) |
| Quantified Difference | Approximately 2-fold lower LogP |
| Conditions | Calculated using ALogPS 2.1 |
Why This Matters
A LogP difference of ~0.6 units can translate to a 4-fold change in octanol-water partition coefficient, critically impacting passive membrane diffusion and drug-like properties.
